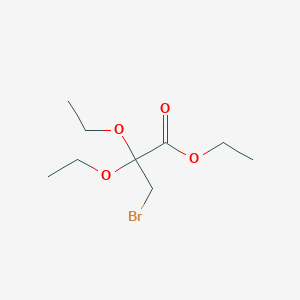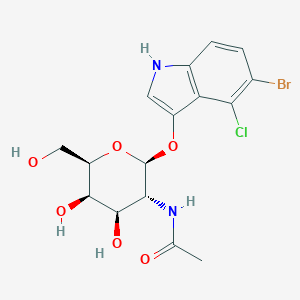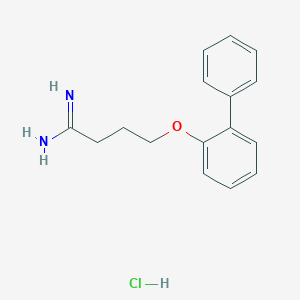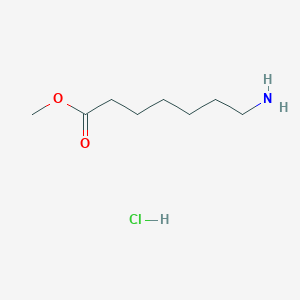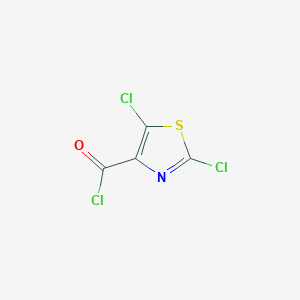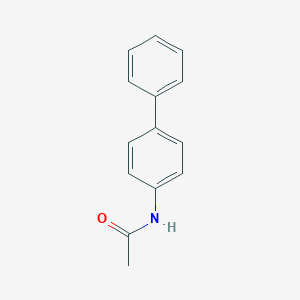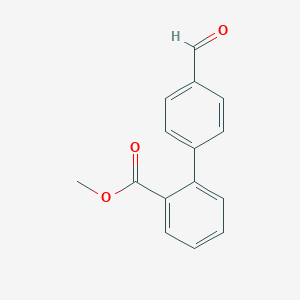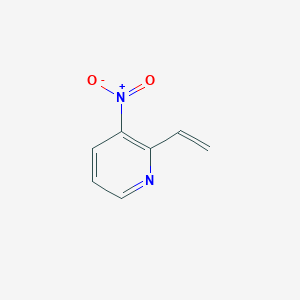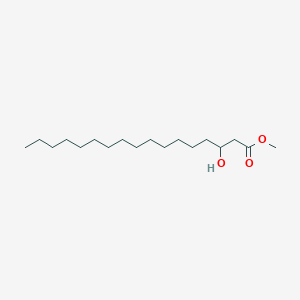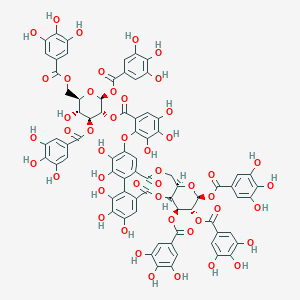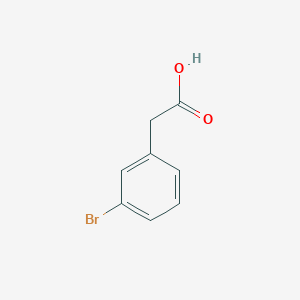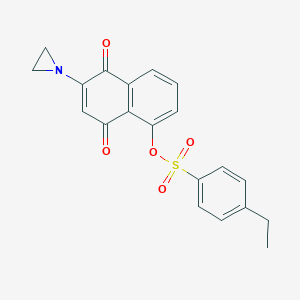
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, also known as QAQ, is a synthetic compound that has been widely used in scientific research for its unique properties. QAQ is a quinone-based compound that contains an aziridine ring, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity has made QAQ a valuable tool for studying various biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate involves the formation of covalent bonds with cysteine residues in proteins. The aziridine ring in 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate reacts with the thiol group in cysteine, forming a covalent bond. This reaction is highly selective and specific, allowing 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate to label and modify specific cysteine residues in proteins.
Biochemical And Physiological Effects
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can inhibit the activity of various enzymes, including proteases and kinases. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is its high selectivity and specificity towards cysteine residues in proteins. This allows researchers to selectively label and modify specific proteins, enabling the study of protein-protein interactions, protein folding, and protein localization. However, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its reactivity can lead to non-specific labeling of proteins.
Future Directions
There are several future directions for the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in scientific research. One potential application is the development of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate-based probes for imaging specific proteins in live cells. Another potential application is the use of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate in the development of targeted therapies for cancer. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate could also be used in the study of protein dynamics and turnover, as well as in the development of new methods for protein purification and analysis.
Conclusion:
In conclusion, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, or 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate, is a synthetic compound that has been widely used in scientific research for its unique properties. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate is highly reactive towards cysteine residues in proteins, making it a valuable tool for studying various biochemical and physiological processes. While 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has some limitations, its high selectivity and specificity make it a promising tool for future research in the fields of biochemistry and biotechnology.
Synthesis Methods
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2-bromo-1,4-naphthoquinone with sodium azide, followed by reduction with sodium dithionite and reaction with 4-ethylbenzenesulfonyl chloride. Other methods involve the reaction of 2-chloro-1,4-naphthoquinone with sodium azide, followed by reduction with zinc dust and reaction with 4-ethylbenzenesulfonyl chloride.
Scientific Research Applications
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate has been widely used in scientific research for its ability to selectively label and modify proteins. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate can react with cysteine residues in proteins, forming covalent bonds that can be detected using various analytical techniques. This has made 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate a valuable tool for studying protein-protein interactions, protein folding, and protein localization.
properties
CAS RN |
133041-99-3 |
|---|---|
Product Name |
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
Molecular Formula |
C20H17NO5S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-ethylbenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-2-13-6-8-14(9-7-13)27(24,25)26-18-5-3-4-15-19(18)17(22)12-16(20(15)23)21-10-11-21/h3-9,12H,2,10-11H2,1H3 |
InChI Key |
XQYMEAHEGCAQLN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
Other CAS RN |
133041-99-3 |
synonyms |
2-ANQEB 2-aziridinyl-1,4-naphthoquinon-5-yl 4-ethylbenzenesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




